BenchChemオンラインストアへようこそ!

Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

Pharmaceutical Analysis Quality Control HPLC Purity

This compound is the definitive reference standard for Lenvatinib Impurity 26, a critical process-related impurity in Lenvatinib mesylate synthesis. Its unique 6-methyl ester and 7-methoxy substitution pattern on the 1,4-dihydroquinolin-4-one core confers distinct chromatographic retention and MS fragmentation—non-fungible with analogs like the 6-carboxylic acid derivative (CAS 417721-34-7). Procure as ISO 17034-certified material to meet ICH Q3A/Q3B impurity profiling requirements for ANDA/DMF submissions.

Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
CAS No. 205448-65-3
Cat. No. B1632184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate
CAS205448-65-3
Molecular FormulaC12H11NO4
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=O)C=CNC2=C1)C(=O)OC
InChIInChI=1S/C12H11NO4/c1-16-11-6-9-7(10(14)3-4-13-9)5-8(11)12(15)17-2/h3-6H,1-2H3,(H,13,14)
InChIKeyTYKSVPGCVLNVIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (CAS 205448-65-3): Chemical Identity and Primary Industrial Relevance


Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (CAS 205448-65-3) is a synthetic quinoline derivative with the molecular formula C₁₂H₁₁NO₄ and a molecular weight of 233.22 g/mol . This compound belongs to the 4-oxo-1,4-dihydroquinoline class, which includes many biologically active scaffolds found in antimicrobial and anticancer agents . Its primary industrial and regulatory significance stems from its established identity as Lenvatinib Impurity 26, a key reference standard employed in the quality control, analytical method validation, and regulatory submissions (e.g., ANDA, DMF) for the multi-kinase inhibitor drug Lenvatinib mesylate [1].

Procurement Risks in Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate: Why Analog Substitution Compromises Analytical Integrity


Generic substitution of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (CAS 205448-65-3) with other quinoline derivatives or related Lenvatinib impurities is analytically unsound. Its differentiation is anchored in its precise molecular structure—the methyl ester at the 6-position and the methoxy group at the 7-position of the 1,4-dihydroquinolin-4-one core [1]. This specific substitution pattern confers a unique chromatographic retention time, mass spectrometric fragmentation profile, and NMR signature that are non-fungible with analogs such as the 6-carboxylic acid derivative (CAS 417721-34-7, Lenvatinib Impurity 17) or the 6-carbonitrile analog (CAS 417721-15-4) . Employing an incorrect reference standard introduces significant risk of co-elution or misidentification in HPLC and LC-MS/MS methods, thereby compromising the accuracy of impurity profiling and potentially leading to non-compliance with ICH guidelines during pharmaceutical quality assessments [2].

Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate: Quantitative Evidence for Analytical Differentiation and Procurement Justification


Chromatographic Purity as a Critical Quality Attribute for Reference Standard Reliability

The quantitative purity of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate when sourced for analytical applications as a reference standard is a critical differentiating factor. Reputable vendors supplying this compound specifically for pharmaceutical QC report a chromatographic purity (HPLC) of >98.0% [1]. This high purity is essential for its use as a calibrant; in contrast, generic research-grade quinoline derivatives may be supplied at purities as low as 95%, which introduces significant quantitation error in impurity profiling .

Pharmaceutical Analysis Quality Control HPLC Purity

Certified Reference Material Traceability for Regulatory Compliance (ISO 17034)

Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (Lenvatinib Impurity 26) is specifically manufactured and certified under ISO 17034 accredited quality systems by analytical reference standard providers, ensuring metrological traceability and stated measurement uncertainty [1]. This certification, which includes comprehensive characterization data compliant with ICH and pharmacopeial guidelines (USP/EP), differentiates it from standard laboratory reagents that lack such rigorous documentation [2].

Regulatory Compliance Reference Standards ISO 17034

Analytical Method Specificity: Non-Interchangeability with Carboxylic Acid Analog (CAS 417721-34-7)

The structural differentiation between Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (methyl ester, MW 233.22) and its closest analog, 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid (free acid, MW 219.19) [1], results in distinct analytical behavior that precludes substitution in validated methods. The methyl ester exhibits increased lipophilicity (predicted LogP ≈ 1.2-1.5) compared to the free acid (predicted LogP ≈ 0.5-0.8) , leading to a quantifiable difference in reversed-phase HPLC retention time [2].

Method Validation Impurity Profiling Chromatographic Resolution

Structural Confirmation by Mass Spectrometry: Unique m/z Fingerprint Versus Positional Isomers

Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate possesses a unique monoisotopic mass of 233.06883 Da , which yields a distinct protonated molecular ion [M+H]⁺ at m/z 234.1 in positive ion mode mass spectrometry. This MS signature is fundamentally different from that of positional isomers such as Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS 77474-23-8), which shares the same nominal mass but exhibits a different fragmentation pattern due to the altered position of the ester group [1].

Mass Spectrometry LC-MS/MS Structural Elucidation

Optimized Application Scenarios for Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (CAS 205448-65-3) in Pharmaceutical Development


ANDAs and DMF Submissions: Essential Reference Standard for Lenvatinib Mesylate Impurity Profiling

This compound is the definitive reference standard for Lenvatinib Impurity 26, a known process-related impurity in the synthesis of Lenvatinib mesylate [1]. It is critically required for the development and validation of HPLC and LC-MS/MS analytical methods used to establish impurity limits and demonstrate batch-to-batch consistency in Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) [2]. Its procurement as an ISO 17034 certified reference material is non-negotiable for meeting FDA regulatory expectations for specificity and accuracy [3].

Pharmaceutical Quality Control (QC) and Batch Release Testing

In commercial production and QC environments, Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate serves as a system suitability standard and a quantitation calibrant for release testing of Lenvatinib drug substance and drug product [1]. The high chromatographic purity (>98%) ensures that the standard does not contribute to background interference, enabling accurate quantitation of this impurity at the established acceptance criteria (typically ≤0.10-0.15% area) [2].

Analytical Method Development and Validation (AMV)

Analytical scientists use this compound to establish method robustness, linearity, and precision parameters for impurity assays [1]. Its unique chromatographic and mass spectrometric behavior relative to other Lenvatinib impurities and the parent drug substance is essential for demonstrating method specificity and ensuring resolution from closely eluting peaks [2]. Failure to use the exact impurity standard can result in method validation failure due to co-elution with unknown peaks.

Pharmacopeial Monograph Development and Reference Standard Qualification

As a key impurity of a major oncology drug, Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate is a candidate for inclusion in future USP or EP monographs for Lenvatinib mesylate [1]. Procurement of this compound with full traceability to SI units (as offered by certified reference material vendors) supports laboratories in contributing to collaborative studies for monograph establishment or revision [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.